molecular formula C12H14Cl2O3S B8584534 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutanoic acid CAS No. 83119-44-2

2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutanoic acid

Cat. No.: B8584534
CAS No.: 83119-44-2
M. Wt: 309.2 g/mol
InChI Key: IAOKIBDGGBOBSX-UHFFFAOYSA-N
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Description

2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H14Cl2O3S and its molecular weight is 309.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

83119-44-2

Molecular Formula

C12H14Cl2O3S

Molecular Weight

309.2 g/mol

IUPAC Name

2-(2,3-dichloro-4-methoxyphenyl)sulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C12H14Cl2O3S/c1-6(2)11(12(15)16)18-8-5-4-7(17-3)9(13)10(8)14/h4-6,11H,1-3H3,(H,15,16)

InChI Key

IAOKIBDGGBOBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)SC1=C(C(=C(C=C1)OC)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3.13 g of 99% sodium hydride under nitrogen at room temperature is added a solution of 12.26 g of 2,3-dichloro-4-methoxythiophenol in 100 ml of sieve-dried dimethylformamide over 2 minutes. The reaction is stirred for 12 minutes. A solution of 9.56 g of α-bromoisovaleric acid in 85 ml of dimethylformamide is added over 4 minutes. The reaction is stirred at room temperature for 3 hours, cooled in ice, diluted with 500 ml of water and filtered. The solution is cooled and acidified with 3N hydrochloric acid to give the product. The precipitate is filtered, washed with a small amount of water, dried and recrystallized from acetone-pentane to give 13.14 g of α-(2,3-dichloro-4-methoxyphenylthio)isovaleric acid as a white crystalline powder mp 176.5°-178.5°.
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
12.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.56 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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